Calvatic acid

Descripción general

Descripción

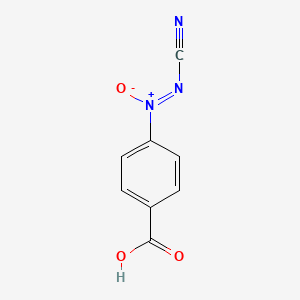

Calvatic acid is a naturally occurring antibiotic compound isolated from the fungal genus Calvatia, particularly from species such as Calvatia craniiformis. It is characterized by the presence of both a carboxylic group and an azoxy function in its benzene ring. This compound has garnered significant interest due to its antimicrobial and cytotoxic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calvatic acid can be synthesized through various chemical reactions involving the introduction of the azoxy group into the benzene ring. One common method involves the oxidation of phenylhydroxylamine derivatives under controlled conditions to form the azoxybenzene structure. The reaction typically requires the use of oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of this compound involves the fermentation of specific fungal strains, such as those from the genus Calvatia. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using techniques like solvent extraction and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Calvatic acid undergoes several types of chemical reactions, including:

Oxidation: The azoxy group in this compound can be further oxidized to form nitro derivatives.

Reduction: Reduction of the azoxy group can yield amine derivatives.

Substitution: The carboxylic group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Ester derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Calvatic acid exhibits significant antibacterial activity against a range of pathogens. Notably, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including the microaerophilic bacterium Helicobacter pylori at concentrations as low as 3–6 µg/mL . This makes it a candidate for further research into potential antibiotic therapies.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Concentration (µg/mL) | Mechanism of Action |

|---|---|---|

| Helicobacter pylori | 3-6 | Bacterial growth inhibition |

| Gram-positive bacteria | 3-6 | Cell wall synthesis inhibition |

| Gram-negative bacteria | 3-6 | Disruption of membrane integrity |

Antitumor Effects

Research indicates that this compound possesses notable antitumor properties. In studies involving murine models, this compound has demonstrated the ability to significantly reduce tumor size and enhance apoptosis in cancer cells. Specifically, aqueous and methanolic extracts of Calvatia craniiformis, which contain this compound, were shown to inhibit the growth of Yoshida sarcoma cells and induce apoptosis through caspase-8 activation .

Table 2: Antitumor Activity of this compound Extracts

| Extract Type | Dose (mg/kg) | Tumor Size Reduction (%) | Apoptotic Index Increase (%) |

|---|---|---|---|

| Aqueous | 0.3 | 36.9 | 27.21 |

| Aqueous | 0.6 | 60.5 | 26.70 |

| Aqueous | 1.2 | 87.9 | 25.34 |

| Methanolic | 0.25 | 40.0 | 28.16 |

| Methanolic | 0.5 | 55.0 | 25.06 |

| Methanolic | 1.0 | 70.0 | 24.53 |

Immunomodulatory Effects

This compound also demonstrates immunomodulatory properties, enhancing immune responses in experimental models. The extracts from Calvatia craniiformis have been shown to increase the expression of immune markers and improve survival rates in mice with induced tumors . This suggests potential applications in cancer immunotherapy and as an adjunct treatment to enhance the efficacy of conventional therapies.

Case Study 1: Antitumor Efficacy in Murine Models

A study evaluated the effects of this compound on tumor-bearing mice transfected with H22 hepatocellular carcinoma cells. The administration of aqueous and methanolic extracts led to significant reductions in tumor size and increased apoptosis rates, indicating a strong therapeutic potential for this compound in treating liver cancer .

Case Study 2: Antimicrobial Activity Against Helicobacter pylori

In a clinical setting, this compound was tested for its efficacy against Helicobacter pylori, a common pathogen associated with gastric ulcers and cancers. Results showed that this compound effectively inhibited bacterial growth, suggesting its potential as a novel antibiotic agent .

Mecanismo De Acción

Calvatic acid exerts its effects primarily through the inhibition of microtubule formation. It interacts with tubulin, the protein subunit of microtubules, thereby disrupting the microtubule network within cells. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to decrease cytochrome P-450 content in liver microsomes, suggesting an involvement of sulphydryl groups in its mechanism of action .

Comparación Con Compuestos Similares

Calvatic acid is unique due to its azoxybenzene structure, which distinguishes it from other similar compounds. Some related compounds include:

Phenylazoxycyanide: Similar in structure but with different biological activities.

Azoxybenzene: Lacks the carboxylic group present in this compound.

Nitrobenzene: An oxidized derivative of azoxybenzene.

Uniqueness: this compound’s combination of a carboxylic group and an azoxy function in the benzene ring provides it with unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Calvatic acid, a compound derived from the fruiting body of certain fungi, has garnered attention in recent years for its diverse biological activities. This article explores the various effects of this compound, particularly its antitumor, antimicrobial, and immunomodulatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a benzoate derivative with a structure that allows it to interact with biological macromolecules, particularly proteins involved in cell division and apoptosis. Its chemical formula is C₁₃H₉O₃, and it has shown significant activity against various pathogens and tumor cells.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor effects. A study conducted on Balb/C albino mice transfected with murine hepatocellular carcinoma cells (H22) revealed that both aqueous and methanolic extracts of Calvatia craniiformis (which contains this compound) significantly inhibited tumor growth. The results indicated:

- Tumor Size Reduction : The size of tumors was reduced by up to 87.9% with the highest doses of the extracts.

- Caspase-8 Expression : There was a dose-dependent increase in caspase-8 expression, a marker for apoptosis, indicating that this compound may induce programmed cell death in cancer cells .

Table 1: Effects of this compound on Tumor Growth in Mice

| Treatment Type | Dose (mg/kg) | Tumor Size Reduction (%) | Caspase-8 Expression (%) |

|---|---|---|---|

| Aqueous Extract | 0.3 | 45.2 | 27.21 |

| 0.6 | 67.5 | 26.70 | |

| 1.2 | 87.9 | 25.34 | |

| Methanolic Extract | 0.25 | 48.1 | 28.16 |

| 0.5 | 60.3 | 25.06 | |

| 1.0 | 86.5 | 24.53 |

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Helicobacter pylori. Studies have shown that this compound can inhibit bacterial growth at concentrations ranging from 3 to 6 µg/mL . Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Helicobacter pylori | 3 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 5 µg/mL |

The biological activity of this compound is primarily linked to its interaction with microtubular proteins and other cellular targets:

- Microtubule Inhibition : this compound inhibits GTP-induced polymerization of microtubular proteins, which is crucial for cell division and function . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Immunomodulatory Effects : The compound has been shown to enhance immune responses, potentially increasing the efficacy of immune cells against tumor cells .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Study on Hepatocellular Carcinoma : Mice treated with this compound extracts showed significant tumor regression compared to control groups, reinforcing its potential as a therapeutic agent.

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively reduced bacterial counts in cultures infected with H. pylori, suggesting its potential use in treating gastric infections.

Propiedades

IUPAC Name |

(4-carboxyphenyl)-cyanoimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFVNKBORCKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54723-08-9 | |

| Record name | Calvatic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.